1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, a sulfonamide group, and a trifluoromethoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the sulfonamide group: The imidazole ring is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Attachment of the trifluoromethoxyphenyl group: The final step involves the reaction of the sulfonamide intermediate with 4-(trifluoromethoxy)phenylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and altering the protein’s function.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(propan-2-yl)-N-(2-(4-(trifluoromethoxy)phenyl)pyridin-4-yl)methyl)-1H-imidazole-4-carboxamide: A structurally similar compound with different physicochemical properties and biological activity.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide is unique due to the presence of both the imidazole and sulfonamide groups, which contribute to its distinct chemical reactivity and potential biological activity. The trifluoromethoxy group further enhances its lipophilicity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-N-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O5S2/c1-20-8-12(17-9-20)27(23,24)19-7-6-18-26(21,22)11-4-2-10(3-5-11)25-13(14,15)16/h2-5,8-9,18-19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTCAKXOPMBKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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